Gibberellin A9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

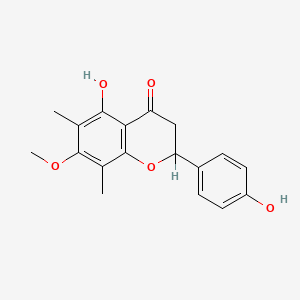

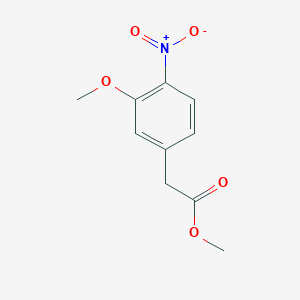

Gibberellin A9 is a C19-gibberellin that is a pentacyclic diterpenoid responsible for promoting growth and elongation of cells in plants . It was initially identified in Gibberella fujikuroi and differs from gibberellin A1 in the absence of OH groups at C-2 and C-7 .

Synthesis Analysis

The biologically inactive precursor GA9 is the major transported GA from the ovary to sepals/petals in cucumber female flowers . The GA9 moves from ovaries to sepal/petal tissues where it is converted to the bioactive GA4 necessary for female flower development .Molecular Structure Analysis

This compound has a molecular formula of C19H24O4, an average mass of 316.392 Da, and a monoisotopic mass of 316.167450 Da .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it plays a role in the GA-induced degradation of SLENDER RICE 1 (SLR1), a DELLA protein that binds to tiller regulator MONOCULUM 1 (MOC1) preventing its degradation .Physical And Chemical Properties Analysis

This compound has a molecular formula of C19H24O4, an average mass of 316.392 Da, and a monoisotopic mass of 316.167450 Da .作用机制

未来方向

Research on Gibberellin A9 and other gibberellins continues to evolve. For instance, recent studies have identified the GA receptors and early GA signaling components, determined the molecular mechanism of DELLA-mediated transcription reprogramming, and revealed how DELLAs integrate multiple signaling pathways to regulate plant vegetative and reproductive development in response to internal and external cues .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Gibberellin A9 involves a total of 11 steps starting from commercially available starting materials.", "Starting Materials": [ "2,4-dimethoxyphenol", "2-methyl-2-butene", "sodium hydride", "1,3-dibromo-2-propanol", "sodium borohydride", "lithium aluminum hydride", "acetic anhydride", "sodium hydroxide", "methyl iodide", "sodium methoxide", "methyl magnesium bromide", "methyl acrylate", "sodium cyanoborohydride", "dichloromethane", "ethanol", "water", "tetrahydrofuran", "diethyl ether" ], "Reaction": [ "Step 1: 2,4-dimethoxyphenol is reacted with 2-methyl-2-butene in the presence of sodium hydride to form 2,4-dimethoxy-6-methylhepta-2,4-dien-1-ol.", "Step 2: 2,4-dimethoxy-6-methylhepta-2,4-dien-1-ol is reacted with 1,3-dibromo-2-propanol in the presence of sodium borohydride to form 2,4-dimethoxy-6-methylheptan-1-ol.", "Step 3: 2,4-dimethoxy-6-methylheptan-1-ol is reduced with lithium aluminum hydride to form 2,4-dimethoxy-6-methylheptanol.", "Step 4: 2,4-dimethoxy-6-methylheptanol is reacted with acetic anhydride in the presence of sodium hydroxide to form 2,4-dimethoxy-6-methylheptan-1-acetate.", "Step 5: 2,4-dimethoxy-6-methylheptan-1-acetate is reacted with methyl iodide in the presence of sodium methoxide to form methyl 2,4-dimethoxy-6-methylheptanoate.", "Step 6: Methyl 2,4-dimethoxy-6-methylheptanoate is reduced with lithium aluminum hydride to form methyl 2,4-dimethoxy-6-methylheptanol.", "Step 7: Methyl 2,4-dimethoxy-6-methylheptanol is reacted with methyl magnesium bromide to form 2,4-dimethoxy-6-methylheptan-1-ol.", "Step 8: 2,4-dimethoxy-6-methylheptan-1-ol is reacted with methyl acrylate in the presence of sodium cyanoborohydride to form 2,4-dimethoxy-6-methylhept-2-enoate.", "Step 9: 2,4-dimethoxy-6-methylhept-2-enoate is reduced with lithium aluminum hydride to form 2,4-dimethoxy-6-methylheptanoic acid.", "Step 10: 2,4-dimethoxy-6-methylheptanoic acid is reacted with dichloromethane and ethanol to form the methyl ester of 2,4-dimethoxy-6-methylheptanoic acid.", "Step 11: The methyl ester of 2,4-dimethoxy-6-methylheptanoic acid is reacted with sodium hydroxide in tetrahydrofuran and diethyl ether to form Gibberellin A9." ] } | |

CAS 编号 |

424-77-0 |

分子式 |

C19H24O4 |

分子量 |

316.40 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

4aα-Hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone; Ibberellin A9 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)